
1-(tert-Butyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a tert-butyl group attached to the nitrogen atom of the indole ring. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyl group, a bulky substituent, significantly influences the chemical properties and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of indole with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The tert-butyl group is introduced via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to 1-(tert-Butyl)-1H-indoline.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring of the indole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: 1-(tert-Butyl)-1H-indoline.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of indole-based natural products and their biological activities.
Medicine: Indole derivatives, including this compound, are investigated for their potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound finds applications in the development of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or DNA, influencing various biochemical pathways. The tert-butyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution. Detailed studies on the molecular targets and pathways involved are essential to understand its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indole: Similar structure but with a methyl group instead of tert-butyl.
1-Phenyl-1H-indole: Contains a phenyl group, leading to different reactivity and applications.
1-Benzyl-1H-indole: Features a benzyl group, influencing its chemical properties.
Uniqueness: 1-(tert-Butyl)-1H-indole is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
1-tert-butylindole |
InChI |
InChI=1S/C12H15N/c1-12(2,3)13-9-8-10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
InChI-Schlüssel |
KXMCMEVGEQMRIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


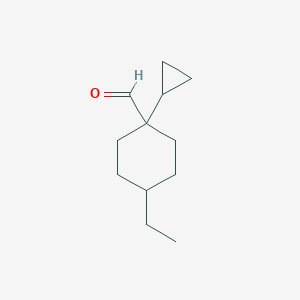
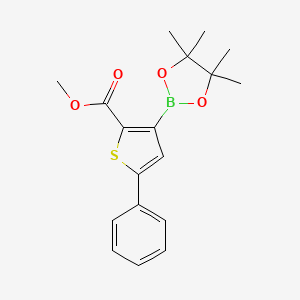


![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)
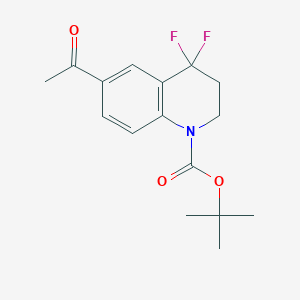

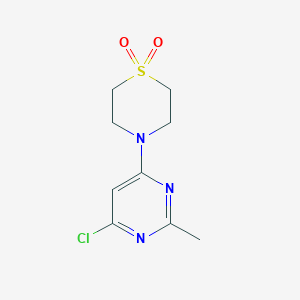

![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)
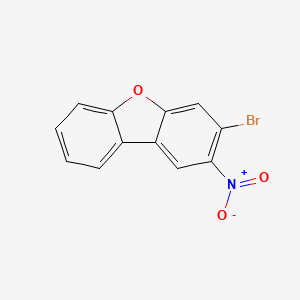

![(R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13332904.png)
